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Compound of Interest

Compound Name: 1-propyl-1H-benzimidazole-2-thiol

Cat. No.: B181849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 1-propyl-1H-benzimidazole-2-thiol. Due to the limited availability of published experimental

data for this specific compound, this document focuses on the predicted spectroscopic

characteristics based on analogous compounds and provides detailed, generalized

experimental protocols for obtaining the necessary data. This guide is intended to serve as a

valuable resource for researchers involved in the synthesis, characterization, and application of

novel benzimidazole derivatives.

Predicted Spectroscopic Data
While specific experimental data for 1-propyl-1H-benzimidazole-2-thiol is not readily

available in the surveyed literature, the expected spectroscopic characteristics can be

predicted based on the analysis of structurally related compounds, including N-alkylated

benzimidazoles and benzimidazole-2-thiol derivatives.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The NMR spectra are crucial for the structural elucidation of the title compound, providing

detailed information about the hydrogen and carbon framework.

Table 1: Predicted ¹H NMR Spectral Data for 1-propyl-1H-benzimidazole-2-thiol
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~ 7.20 - 7.60 m 4H Ar-H

~ 4.10 - 4.30 t 2H N-CH₂-CH₂-CH₃

~ 1.70 - 1.90 m 2H N-CH₂-CH₂-CH₃

~ 0.90 - 1.10 t 3H N-CH₂-CH₂-CH₃

~ 12.5 (broad) s 1H SH/NH (tautomer)

Table 2: Predicted ¹³C NMR Spectral Data for 1-propyl-1H-benzimidazole-2-thiol

Chemical Shift (δ, ppm) Assignment

~ 165 - 175 C=S (Thione)

~ 130 - 145 Ar-C (quaternary)

~ 110 - 125 Ar-CH

~ 45 - 55 N-CH₂-CH₂-CH₃

~ 20 - 30 N-CH₂-CH₂-CH₃

~ 10 - 15 N-CH₂-CH₂-CH₃

Infrared (IR) Spectroscopy
The IR spectrum will provide information on the functional groups present in the molecule.

Table 3: Predicted FT-IR Spectral Data for 1-propyl-1H-benzimidazole-2-thiol
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Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium Ar C-H stretch

~ 2960 - 2850 Medium-Strong Aliphatic C-H stretch

~ 2600 - 2550 Weak S-H stretch (Thiol)

~ 1620 - 1600 Medium C=N stretch

~ 1480 - 1450 Medium-Strong Ar C=C stretch

~ 1300 - 1200 Strong C=S stretch (Thione)

Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the

fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for 1-propyl-1H-benzimidazole-2-thiol

m/z Interpretation

192 [M]⁺ (Molecular Ion)

163 [M - C₂H₅]⁺

149 [M - C₃H₇]⁺

118 [Benzimidazole]⁺ fragment

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectroscopic data for 1-propyl-1H-benzimidazole-2-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh 5-10 mg of purified 1-propyl-1H-benzimidazole-2-thiol into a clean, dry NMR tube.
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Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Cap the NMR tube and gently agitate to ensure complete dissolution.

Data Acquisition:

Instrument: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise

ratio.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15

ppm).

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required compared to ¹H NMR to obtain an adequate

signal-to-noise ratio.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 1-propyl-1H-benzimidazole-2-thiol sample directly onto

the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared Spectrometer.

Procedure:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent

such as methanol or acetonitrile.

Further dilute this stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Data Acquisition:

Instrument: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

equipped with an ESI source.

Procedure:

Infuse the sample solution directly into the mass spectrometer or inject it via a liquid

chromatography system.

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M]⁺ or the

protonated molecule [M+H]⁺.
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The mass range should be set to detect the expected molecular ion (m/z 192).

For fragmentation analysis (MS/MS), the molecular ion is selected and subjected to

collision-induced dissociation (CID) to generate fragment ions.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized compound like 1-propyl-1H-benzimidazole-2-thiol.
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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